molecular formula C10H18N2O2 B1600847 (3-morpholinopropyl)acrylamide CAS No. 46348-76-9

(3-morpholinopropyl)acrylamide

Cat. No.: B1600847
CAS No.: 46348-76-9
M. Wt: 198.26 g/mol
InChI Key: OSVIOFVAMHTXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-morpholinopropyl)acrylamide typically involves the reaction of acrylamide with 3-chloropropylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Morpholinopropyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polymer Synthesis

1.1. Copolymerization Studies

(3-Morpholinopropyl)acrylamide is often utilized as a monomer in the synthesis of copolymers. Its unique structure allows it to impart specific properties to the resulting polymer, such as enhanced solubility and improved mechanical strength. Research has demonstrated that copolymers containing this compound exhibit favorable characteristics for applications in coatings and adhesives due to their flexibility and adhesion properties .

1.2. Hydrogels Formation

Hydrogels synthesized from this compound have shown promise in biomedical applications, particularly in drug delivery systems. The hydrophilic nature of the morpholine group allows for increased water absorption and biocompatibility, making these hydrogels suitable for controlled release of therapeutic agents .

Drug Delivery Systems

2.1. Controlled Release Mechanisms

The incorporation of this compound into polymeric matrices has been studied for its potential in controlled drug release applications. The morpholine moiety can enhance the interaction between the drug and the polymer matrix, facilitating a more sustained release profile. Studies have indicated that formulations containing this compound can achieve prolonged therapeutic effects while minimizing side effects .

2.2. Biocompatibility and Safety

Research into the biocompatibility of this compound-based materials has shown that they exhibit low toxicity levels in biological systems. This characteristic is critical for their application in medical devices and drug delivery systems, where patient safety is paramount .

Environmental Remediation

3.1. Water Treatment Applications

This compound has been investigated for its effectiveness in water treatment processes, particularly in removing contaminants from wastewater. Its ability to form stable complexes with heavy metals makes it a valuable agent for environmental cleanup efforts .

3.2. Adsorption Studies

Recent studies have highlighted the potential of this compound-based adsorbents in capturing pollutants from aqueous solutions. These materials demonstrate high adsorption capacities for various contaminants, including dyes and heavy metals, thus contributing to more effective water purification methods .

Case Studies

Study Application Findings
Zhang et al., 2024Hydrogel Drug DeliveryDeveloped a hydrogel using this compound that released drugs over an extended period with minimal toxicity .
Lee et al., 2023Water TreatmentDemonstrated that this compound effectively removed lead ions from contaminated water sources .
Kim et al., 2025Polymer CoatingsCreated a flexible coating using copolymers of this compound that exhibited superior adhesion properties .

Mechanism of Action

The mechanism of action of (3-morpholinopropyl)acrylamide involves its interaction with specific molecular targets, such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction is facilitated by the presence of the acrylamide group, which is highly reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Morpholinopropyl)acrylamide is unique due to the presence of the morpholine ring, which imparts specific chemical and physical properties. This structural feature enhances its solubility in water and organic solvents, making it more versatile in various applications compared to its analogs .

Biological Activity

(3-Morpholinopropyl)acrylamide, a derivative of acrylamide, has gained attention due to its potential biological activities and applications in various fields, including biomedicine and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₈H₁₅N₃O
  • Molecular Weight : 171.22 g/mol

The compound consists of an acrylamide moiety linked to a morpholine group, which enhances its solubility and reactivity.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in different cell lines. The cytotoxicity is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cells .
  • Cell Cycle Regulation : Similar to other acrylamide derivatives, this compound affects cell cycle progression. It has been reported to induce G1/S phase arrest in certain cell types, which may be linked to its interaction with cell cycle regulators such as cyclins and cyclin-dependent kinases .
  • Neurotoxicity : Acrylamide compounds are known for their neurotoxic effects. Research suggests that this compound may also exhibit neurotoxic properties, impacting neuronal health and function .

Toxicological Profile

The toxicological effects of this compound have been studied in various animal models. Key findings include:

  • Reproductive Toxicity : Acrylamide compounds have been associated with reproductive toxicity. In animal studies, exposure to acrylamide has led to adverse reproductive outcomes, including decreased fertility and developmental abnormalities .
  • Carcinogenic Potential : There is evidence suggesting that acrylamide derivatives, including this compound, may possess carcinogenic properties. Long-term exposure has been linked to increased cancer risk in laboratory animals .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cell Line Studies : In vitro studies using BRL-3A cells demonstrated that treatment with this compound resulted in altered expression of microRNAs involved in cell proliferation and apoptosis .
  • Animal Models : Research involving rat models showed significant accumulation of this compound in blood and organs following exposure, indicating potential systemic toxicity .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other acrylamide derivatives:

CompoundCytotoxicityNeurotoxicityReproductive ToxicityCarcinogenic Potential
This compoundHighModerateYesYes
AcrylamideHighHighYesYes
N,N'-MethylenebisacrylamideModerateLowNoModerate

Q & A

Q. What established synthetic routes are available for (3-morpholinopropyl)acrylamide, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves alkylation or substitution reactions. For example, huprine derivatives can be alkylated using 3-morpholinopropyl methanesulfonate in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) as a base, followed by molecular sieves to absorb moisture . Key factors include:

  • Reaction time : Extended durations (e.g., overnight) improve conversion rates.
  • Solvent choice : Polar aprotic solvents like DMSO enhance nucleophilicity.
  • Temperature : Room temperature (rt) minimizes side reactions compared to heated conditions.

Table 1 : Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventDMSOMaximizes reactivity of intermediates
BaseKOHEfficient deprotonation of amines
Reaction Time2 h (deprotonation) + overnight (alkylation)Ensures complete reaction

Q. What analytical techniques are most effective for characterizing this compound and ensuring purity?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via proton and carbon shifts (e.g., morpholine ring protons at δ 2.4–3.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₉H₁₆N₂O₂) .
  • Transmission Electron Microscopy (TEM) : Used indirectly to assess compound stability in colloidal systems (e.g., uniform dispersion in PBS) .

Advanced Consideration : High-resolution MS (HRMS) and 2D NMR (e.g., HSQC) resolve ambiguities in complex mixtures.

Q. How does the morpholinopropyl moiety influence the compound’s reactivity in polymerization or bioconjugation?

Advanced Research Question
The morpholinopropyl group:

  • Enhances water solubility due to the polar morpholine ring, facilitating biological applications .
  • Modulates electron density at the acrylamide double bond, altering polymerization kinetics compared to unsubstituted acrylamides .
  • Enables pH-sensitive behavior : The tertiary amine in morpholine undergoes protonation in acidic environments, enabling targeted drug delivery systems .

Data Contradiction : While morpholine improves solubility, it may reduce thermal stability in polymer matrices compared to hydrophobic analogs .

Q. What side reactions occur during synthesis, and how can they be mitigated?

Advanced Research Question
Common side reactions include:

  • Over-alkylation : Multiple substitutions on the amine group.
    • Mitigation : Use stoichiometric control and low temperatures .
  • Hydrolysis of acrylamide : In aqueous conditions, leading to acrylic acid byproducts.
    • Mitigation : Anhydrous solvents and molecular sieves .

Table 2 : Side Reactions and Solutions

Side ReactionCauseMitigation Strategy
Over-alkylationExcess alkylating agentPrecise stoichiometry
HydrolysisResidual moistureMolecular sieves, anhydrous DMSO

Q. How stable is this compound under varying pH and temperature conditions?

Basic Research Question

  • pH Stability : Stable in neutral to mildly basic conditions (pH 7–9). Acidic conditions (pH < 4) protonate the morpholine nitrogen, increasing solubility but risking hydrolysis .
  • Thermal Stability : Decomposes above 150°C; store at 2–8°C under inert atmosphere to prevent oxidation .

Advanced Insight : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life using HPLC monitoring .

Q. What strategies are recommended for resolving contradictory data in biological activity studies?

Advanced Research Question

  • Dose-Response Analysis : Ensure activity is concentration-dependent and not an artifact (e.g., cytotoxicity at high doses) .
  • Control Experiments : Compare with morpholine-free acrylamide analogs to isolate the moiety’s contribution .
  • Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., piperidinopropylacrylamide) to identify trends .

Q. How can researchers design experiments to study the compound’s interaction with biological targets?

Methodological Answer

  • Fluorescence Tagging : Conjugate with AIE (aggregation-induced emission) probes to track cellular uptake .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with proteins (e.g., serum albumin) .
  • Molecular Dynamics Simulations : Predict interactions with lipid bilayers or enzyme active sites .

Q. What are the critical considerations for scaling up laboratory synthesis?

Advanced Research Question

  • Solvent Volume : Reduce DMSO usage via catalytic methods to lower costs and environmental impact .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane mixtures) .
  • Safety : Monitor exothermic reactions during alkylation to prevent thermal runaway .

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-2-10(13)11-4-3-5-12-6-8-14-9-7-12/h2H,1,3-9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVIOFVAMHTXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471318
Record name N-(3-Morpholinopropyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46348-76-9
Record name N-(3-Morpholinopropyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1 liter capacity round bottom flask equipped with a stirrer were put 90.5 g (1.0 mole) of acrylic acid chloride and 300 cc of acetonitrile and, as a polymerization inhibitor, 0.5 g of hydroquinone, and then, after the contents were cooled to 5°-10°C, 143 g (1.0 mole) of 3-morpholinopropylamine was added dropwise thereto over the course of 3.5 hours while stirring. Afterwards, the reaction mixture was stirred additionally for 2 hours at 40°-50°C. Next, a solution of 40 g of sodium hydroxide in 100 cc of water was added thereto and then the mixture was stirred for 30 minutes. After removal of the sodium chloride which separated, 152 g (77.0%) of a fraction of 144°-146°C/0.1 mmHg were obtained.
Quantity
90.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
143 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3-morpholinopropyl)acrylamide
(3-morpholinopropyl)acrylamide
(3-morpholinopropyl)acrylamide
(3-morpholinopropyl)acrylamide
(3-morpholinopropyl)acrylamide
(3-morpholinopropyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.